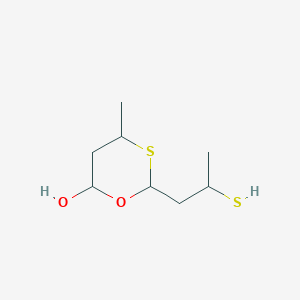![molecular formula C12H16OS B14620324 [1-(Phenylsulfanyl)cyclopentyl]methanol CAS No. 57557-47-8](/img/structure/B14620324.png)
[1-(Phenylsulfanyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Phenylsulfanyl)cyclopentyl]methanol: is an organic compound characterized by a cyclopentyl ring substituted with a phenylsulfanyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Phenylsulfanyl)cyclopentyl]methanol typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclopentyl ring.
Addition of the Methanol Group: The methanol group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1-(Phenylsulfanyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : [1-(Phenylsulfanyl)cyclopentyl]methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: : The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: : Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1-(Phenylsulfanyl)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Phenylsulfanyl)cyclohexyl]methanol: Similar structure but with a cyclohexyl ring.
[1-(Phenylsulfanyl)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring.
[1-(Phenylsulfanyl)cyclobutyl]methanol: Similar structure but with a cyclobutyl ring.
Uniqueness
- The cyclopentyl ring in [1-(Phenylsulfanyl)cyclopentyl]methanol provides unique steric and electronic properties compared to its cyclohexyl, cyclopropyl, and cyclobutyl analogs. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity.
Propiedades
Número CAS |
57557-47-8 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
(1-phenylsulfanylcyclopentyl)methanol |
InChI |
InChI=1S/C12H16OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
Clave InChI |
OBDUHMZWQMQTAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


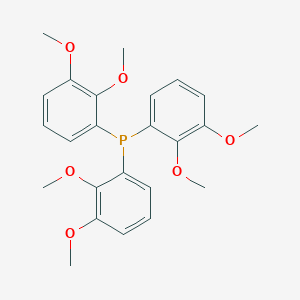
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
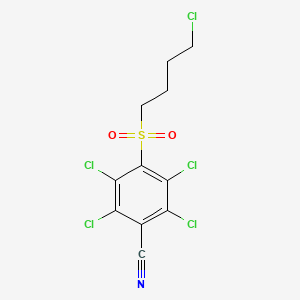
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)

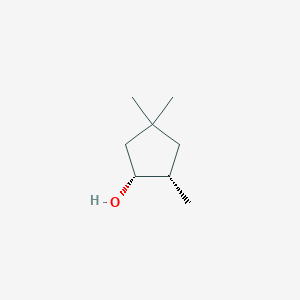
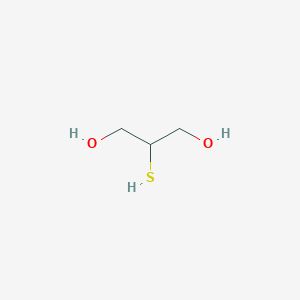

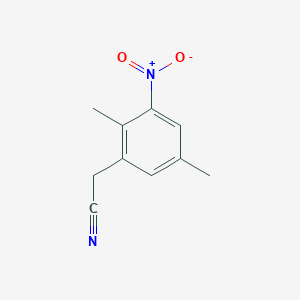
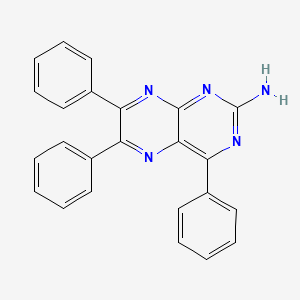
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
